2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s multiple phenyl groups and triazine ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine: A structurally similar compound with a prop-2-yn-1-yloxy group.
Uniqueness
2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine is unique due to its multiple phenyl groups, which provide distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C51H34ClN3 |
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Molecular Weight |
724.3 g/mol |
IUPAC Name |
2-chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C51H34ClN3/c52-51-54-49(39-27-23-37(24-28-39)43-17-9-21-47(33-43)45-19-7-15-41(31-45)35-11-3-1-4-12-35)53-50(55-51)40-29-25-38(26-30-40)44-18-10-22-48(34-44)46-20-8-16-42(32-46)36-13-5-2-6-14-36/h1-34H |
InChI Key |
JXXZIRVQVUEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)Cl)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC=CC(=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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